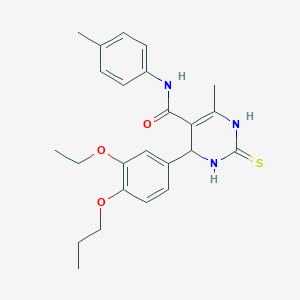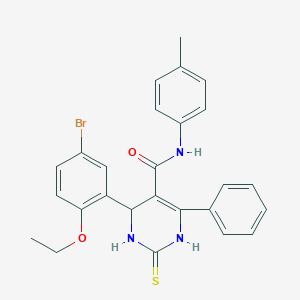![molecular formula C20H19Cl2N5O2S B306235 N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
作用機序
The mechanism of action of Compound X is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the activation of apoptotic pathways, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, Compound X has been found to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the primary advantages of using Compound X in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using Compound X is its high toxicity. This makes it difficult to use in vivo studies and requires specialized equipment and safety protocols.
将来の方向性
There are several future directions for the research on Compound X. One of the primary areas of research is in the development of new cancer treatments. Compound X has shown promise as a potent anti-cancer agent, and researchers are exploring ways to use it in combination with other drugs to develop more effective cancer treatments. Additionally, researchers are exploring the potential applications of Compound X in other areas, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, Compound X is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound has been found to have potent anti-cancer properties, and researchers are exploring ways to use it in the development of new cancer treatments. While there are limitations to using Compound X in lab experiments, its potential applications make it an important compound for further research.
合成法
The synthesis of Compound X involves a series of chemical reactions that require specialized knowledge and equipment. The first step involves the reaction of 2,4-dichlorophenylamine with ethyl bromoacetate to form the intermediate product. This intermediate product is then reacted with thiosemicarbazide to form the desired compound. The final step involves the reaction of Compound X with 3-methylbenzoyl chloride to form the final product.
科学的研究の応用
Compound X has been extensively researched due to its potential applications in scientific research. This compound has been found to have several properties that make it useful for various research applications. One of the primary applications of Compound X is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer properties and can induce apoptosis in cancer cells.
特性
製品名 |
N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide |
|---|---|
分子式 |
C20H19Cl2N5O2S |
分子量 |
464.4 g/mol |
IUPAC名 |
N-[[5-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-12-4-3-5-13(8-12)19(29)23-10-17-25-26-20(27(17)2)30-11-18(28)24-16-7-6-14(21)9-15(16)22/h3-9H,10-11H2,1-2H3,(H,23,29)(H,24,28) |
InChIキー |
WFXXAYKSLLTXCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B306152.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B306153.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B306154.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)




![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)